molecular formula C9H11ClFNO B13199373 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol

3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol

Cat. No.: B13199373
M. Wt: 203.64 g/mol
InChI Key: JCNDLGPDCZPNQZ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol is a chiral propanolamine derivative featuring a 4-chloro-3-fluorophenyl group at the C1 position and an amino group at C3. Its molecular formula is C₉H₁₀ClFNO (calculated based on structural analysis).

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-1-(4-chloro-3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

JCNDLGPDCZPNQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCN)O)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-fluoroacetophenone.

    Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and other techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The alcohol group in this compound can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides, imines, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products:

    Oxidation: 3-(4-chloro-3-fluorophenyl)propan-1-one.

    Reduction: Various amino alcohol derivatives.

    Substitution: Amides, imines, and other nitrogen-containing compounds.

Scientific Research Applications

3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogs of 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol, highlighting differences in substituents, molecular weight, and salt forms:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Salt Form
This compound (Target) Not provided C₉H₁₀ClFNO ~209.64 4-Cl, 3-F on phenyl; amino at C3 Free base
3-Amino-3-(4-chlorophenyl)propan-1-ol Not provided C₉H₁₂ClNO 185.65 4-Cl on phenyl; amino at C3 Free base
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 154550-93-3 C₉H₁₃ClFNO 215.66 4-F on phenyl; amino at C3, R-config Hydrochloride
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol HCl 787615-24-1 C₁₀H₁₁ClF₃NO 255.66 4-CF₃ on phenyl; amino at C3 Hydrochloride
3-Amino-3-(4-isopropylphenyl)propan-1-ol Not provided C₁₂H₁₉NO 193.29 4-isopropyl on phenyl; amino at C3 Free base

Key Observations :

Substituent Effects: The 4-chloro-3-fluorophenyl group in the target compound introduces steric and electronic effects distinct from analogs like 3-Amino-3-(4-chlorophenyl)propan-1-ol (mono-halogenated) or 3-Amino-3-(4-CF₃-phenyl)propan-1-ol (bulky trifluoromethyl group). The trifluoromethyl group in 787615-24-1 significantly increases lipophilicity (logP ~2.5 estimated), whereas the target compound’s chloro-fluoro substitution balances polarity and lipophilicity for better aqueous solubility .

Stereochemistry: The (R)-configured analog (154550-93-3) demonstrates how chirality impacts biological activity. For instance, enantiopure propanolamines often exhibit enhanced receptor selectivity compared to racemic mixtures .

Salt Forms: Hydrochloride salts (e.g., 154550-93-3, 787615-24-1) improve crystallinity and stability but may reduce solubility in non-polar solvents compared to free bases .

Biological Activity

3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol, also referred to as (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol, is a chiral amino alcohol notable for its unique molecular structure and potential biological activities. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring containing both chlorine and fluorine atoms. The stereochemistry and electronic properties of this compound significantly influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H11ClFNO
  • Molecular Weight : Approximately 185.651 g/mol
  • IUPAC Name : 3-Amino-3-(4-chlorophenyl)propan-1-ol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to target molecules. The presence of electron-withdrawing groups, such as chlorine and fluorine, modifies the electronic characteristics of the phenyl ring, potentially influencing the compound's pharmacological profile.

Biological Activity

Research indicates that this compound may modulate various biochemical pathways, affecting processes such as enzyme activity and receptor interactions. Key findings from studies include:

  • Enzyme Interactions :
    • The compound has been employed in studies examining its effects on enzyme activity, particularly in metabolic pathways where it may act as an inhibitor or modulator.
  • Cytotoxicity :
    • In vitro assays have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For example, studies utilizing the sulforhodamine B (SRB) assay indicated significant antiproliferative activity in human colorectal cancer cells (HCT116), with a growth inhibition concentration (GI50) reported at approximately 2.6 µM .
  • Pharmacological Applications :
    • The compound serves as a building block for synthesizing pharmaceuticals with potential therapeutic effects, particularly in cancer treatment and enzyme modulation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(3R)-3-Amino-3-(4-chlorophenyl)propan-1-olDifferent stereochemistryPotentially different biological activity due to chirality
(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-olVaries in substituent position on phenyl ringDifferences in reactivity and biological effects
4-ChlorophenylalanineLacks hydroxyl groupSimpler structure; primarily used in peptide synthesis

This table highlights how variations in stereochemistry and substituent positions can lead to different biological activities among related compounds.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Cancer Research :
    • A study demonstrated that derivatives of this compound showed selective toxicity toward p53-positive cancer cells compared to normal fibroblasts, suggesting a targeted approach for cancer therapy .
  • Enzyme Modulation :
    • Investigations into its role as an enzyme inhibitor revealed that it could effectively modulate specific metabolic pathways, providing insights into its potential utility in treating metabolic disorders.

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